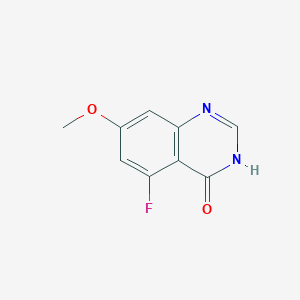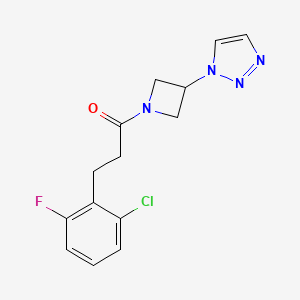
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one” appears to be a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. The presence of these rings suggests that this compound may have interesting chemical properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the triazole and azetidine rings through cyclization reactions. The chloro and fluoro substituents on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the triazole and azetidine rings would likely cause the molecule to have a rigid, cyclic structure. The electronegative chlorine and fluorine atoms on the phenyl ring could create areas of partial negative charge, leading to interesting dipole-dipole interactions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the triazole and azetidine rings suggests that it might participate in nucleophilic substitution reactions. The chloro and fluoro substituents on the phenyl ring could also make this ring more susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the triazole and azetidine rings in this compound could give it unique properties. For example, these rings could make the compound more rigid and less susceptible to degradation. The electronegative chlorine and fluorine atoms could also affect the compound’s solubility and reactivity.Scientific Research Applications
Synthesis and Antimicrobial Activity
Azetidinones and triazoles are frequently studied for their antimicrobial properties. For instance, novel azetidinones have been synthesized and evaluated for their antimicrobial activity, showing promise against a range of microbial strains. Such studies involve the development of new synthetic routes and the exploration of structure-activity relationships to enhance antimicrobial efficacy (Nagamani et al., 2018).
Molecular Docking and Drug Design
Azetidinone and triazole derivatives are often the subject of molecular docking studies aimed at discovering new therapeutic agents. By designing novel compounds and evaluating their potential through in silico methods, researchers can identify promising candidates for further development as drugs, including anti-tubercular agents (Thomas et al., 2014).
Structural Characterization and DFT Studies
The structural characterization and electronic properties of azetidinone and triazole derivatives are also of interest. Density Functional Theory (DFT) is used to investigate the molecular and electronic properties of these compounds, aiding in the understanding of their reactivity and potential interactions with biological targets (Román-Maldonado et al., 2017).
Antifungal and Antibacterial Applications
Compounds incorporating azetidinone and triazole moieties have shown significant antifungal and antibacterial activities. Research in this area focuses on the development of new fungicides and antibiotics that can address the challenge of resistant strains, with several novel compounds demonstrating efficacy against common pathogens (Yu et al., 2009).
Safety And Hazards
Without specific information, it’s impossible to provide a detailed safety and hazard analysis for this compound. However, as with any chemical compound, it’s important to handle it with care and use appropriate safety precautions.
Future Directions
The study of new and complex organic compounds like this one is an important area of research in chemistry. Future research could focus on synthesizing this compound and studying its properties and potential applications.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)4-5-14(21)19-8-10(9-19)20-7-6-17-18-20/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAUOXKISXRNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

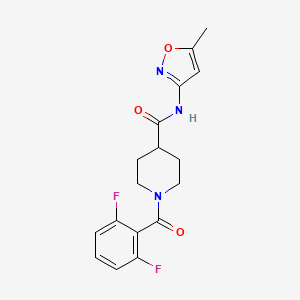
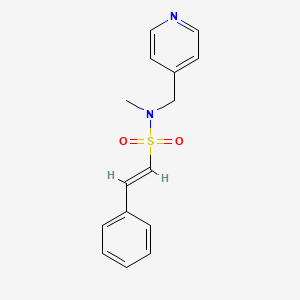
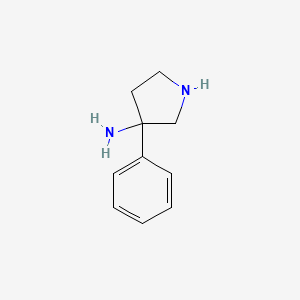
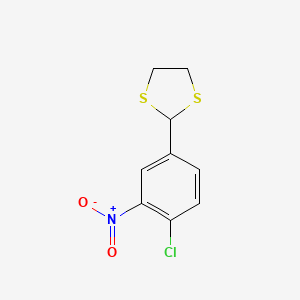
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2628012.png)
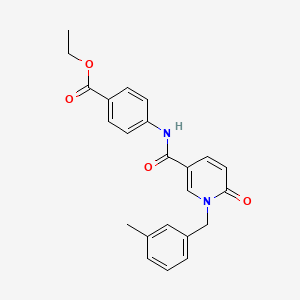
![1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2628016.png)
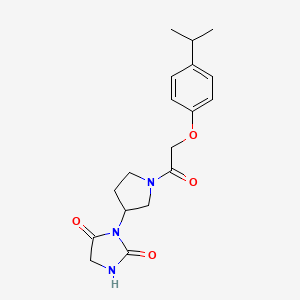
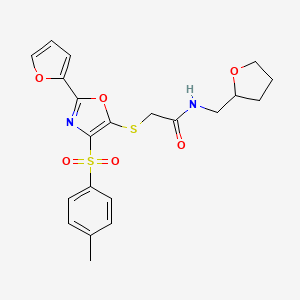
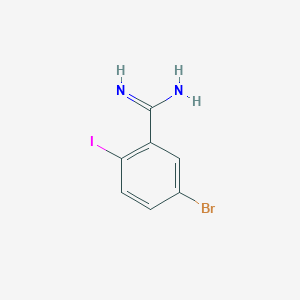
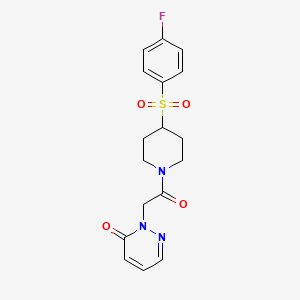
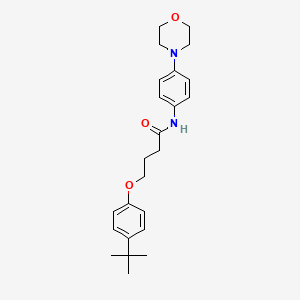
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628025.png)
